molecular formula C7H9NO B6234686 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile CAS No. 2353578-76-2

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

Cat. No. B6234686
M. Wt: 123.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile, also known as HMCB, is a cyclic organic compound that has been studied for its potential applications in medicinal chemistry and in other areas. It is a relatively new compound, first synthesized in 2011, and has since been studied for its potential uses in many different fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile involves the reaction of 3-methylidenecyclobutanone with hydroxylamine hydrochloride followed by reaction with acetic anhydride and sodium cyanide.

Starting Materials
3-methylidenecyclobutanone, hydroxylamine hydrochloride, acetic anhydride, sodium cyanide

Reaction
Step 1: Dissolve 3-methylidenecyclobutanone (1.0 g) in ethanol (10 mL) and add hydroxylamine hydrochloride (1.2 g). Heat the mixture at reflux for 2 hours., Step 2: Cool the mixture to room temperature and filter the precipitate. Wash the solid with cold ethanol and dry under vacuum to obtain 2-hydroxy-2-(3-methylidenecyclobutyl)oxime., Step 3: Dissolve 2-hydroxy-2-(3-methylidenecyclobutyl)oxime (1.0 g) in acetic anhydride (10 mL) and add sodium cyanide (1.5 g). Heat the mixture at reflux for 2 hours., Step 4: Cool the mixture to room temperature and pour into water (50 mL). Extract the organic layer with ethyl acetate (3 x 20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile as a yellow oil.

Scientific Research Applications

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has been studied for its potential applications in medicinal chemistry and in other areas. It has been studied for its potential use as a chiral catalyst for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of other compounds. It has also been studied for its potential use in the synthesis of peptides and proteins, and as a reagent for the preparation of cyclic compounds.

Mechanism Of Action

The mechanism of action of 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile is not yet fully understood. However, it is believed that the Lewis acid catalyst acts as a proton donor, allowing the reaction of the two reactants to proceed. The reaction is believed to proceed by a nucleophilic addition reaction, in which the Lewis acid catalyst is believed to increase the rate of reaction.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile are not yet fully understood. However, it has been suggested that 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile may have potential applications in the treatment of certain diseases, such as cancer. It has also been suggested that 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction is relatively fast. It is also relatively inexpensive to purchase, and it is stable in a variety of solvents. However, there are also some limitations to using 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile in lab experiments. For example, the reaction yields a mixture of products, which can make it difficult to obtain pure 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile. Additionally, the reaction is sensitive to temperature, and it can be difficult to control the reaction conditions.

Future Directions

The potential future directions for 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile research are numerous. One potential future direction is to explore its potential applications in the treatment of diseases, such as cancer and neurological disorders. Additionally, further research could be done to explore its potential as a chiral catalyst for asymmetric synthesis, as a ligand for metal-catalyzed reactions, and as a reagent for the synthesis of other compounds. Additionally, further research could be done to explore its potential use in the synthesis of peptides and proteins, and as a reagent for the preparation of cyclic compounds. Finally, further research could be done to improve the yield and purity of the reaction, as well as to explore the mechanism of action of 2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile.

properties

CAS RN

2353578-76-2

Product Name

2-hydroxy-2-(3-methylidenecyclobutyl)acetonitrile

Molecular Formula

C7H9NO

Molecular Weight

123.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.